molecular formula C11H11N3O2S2 B12131992 N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide

N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide

Cat. No.: B12131992
M. Wt: 281.4 g/mol
InChI Key: ZKWQELHEUDZLIZ-UHFFFAOYSA-N
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Description

    Starting Material: 4-methyl-6-oxo-2-sulfanylpyrimidine.

    Reagents: Formaldehyde and a suitable base.

    Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions

  • Thiophene-2-carboxamide Preparation

      Starting Material: Thiophene-2-carboxylic acid.

      Reagents: Ammonia or an amine derivative.

      Conditions: The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures, often in an aqueous or organic solvent.

      Products: Oxidized derivatives of the thiophene or pyrimidine rings.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out at low temperatures in an inert atmosphere.

      Products: Reduced forms of the carbonyl groups present in the compound.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced, often requires a catalyst.

      Products: Substituted derivatives at the thiophene or pyrimidine rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

This compound has shown potential in biological studies, particularly in enzyme inhibition and as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the materials science industry, this compound is used in the development of organic semiconductors and conductive polymers. Its electronic properties are harnessed in the fabrication of electronic devices.

Mechanism of Action

The mechanism by which N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene core but lacks the pyrimidine ring.

    4-methyl-6-oxo-2-sulfanylpyrimidine: Contains the pyrimidine ring but not the thiophene moiety.

    N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]benzamide: Similar structure but with a benzene ring instead of thiophene.

Uniqueness

N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H11N3O2S2/c1-7-5-9(15)14(11(17)13-7)6-12-10(16)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,12,16)(H,13,17)

InChI Key

ZKWQELHEUDZLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=S)N1)CNC(=O)C2=CC=CS2

Origin of Product

United States

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